7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride
Overview
Description
7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride: is a chemical compound with the molecular formula C14H20N2.2ClH and a molecular weight of 289.25 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of spirocyclic compounds with biological macromolecules. It serves as a model compound to understand the behavior of spirocyclic structures in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It is used in the development of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure imparts desirable properties to the final products .
Mechanism of Action
The mechanism of action of 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can lead to specific biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride
- 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
- 7-Benzyl-2,7-diazaspiro[3.5]nonane, N2-BOC protected
Comparison: Compared to these similar compounds, 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility and reactivity. The presence of the benzyl group also imparts distinct chemical properties, making it a valuable compound for various research applications .
Biological Activity
7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride is a heterocyclic compound characterized by its unique spiro structure, which incorporates a benzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and receptor modulation properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's spirocyclic structure facilitates unique binding interactions that may modulate the activity of these targets.
- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which are essential for the metabolism of numerous substrates. This interaction could potentially inhibit or activate enzyme activity, influencing metabolic pathways and drug responses.
- Receptor Modulation : Research indicates that compounds related to 7-Benzyl-2,7-diazaspiro[3.5]nonane may act as ligands for sigma receptors (S1R and S2R), which are implicated in various neurological processes. The binding affinity of these compounds to sigma receptors suggests potential applications in treating conditions like depression and chronic pain .
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.
- Antitubercular Activity : Research indicates promising results for antitubercular applications, highlighting the compound's versatility in targeting different types of pathogens.
- Neuropharmacological Effects : The compound's ability to modulate sigma receptors positions it as a candidate for further exploration in neuropharmacology, particularly concerning pain management and mood disorders .
Comparison of Biological Activities
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various diazaspiro compounds, this compound demonstrated effective inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a novel therapeutic agent.
Case Study 2: Sigma Receptor Interaction
A recent investigation focused on the interaction of 7-Benzyl-2,7-diazaspiro[3.5]nonane with sigma receptors revealed that the compound exhibits high affinity for S1R. In vivo studies showed that administration of the compound resulted in a notable reduction in mechanical hypersensitivity in animal models, supporting its potential use in pain management therapies.
Properties
IUPAC Name |
7-benzyl-2,7-diazaspiro[3.5]nonane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14;;/h1-5,15H,6-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNVLZCJFDMBME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.